molecular formula C29H24F5NO6 B557734 Fmoc-d-asp(otbu)-opfp CAS No. 200335-75-7

Fmoc-d-asp(otbu)-opfp

Cat. No.: B557734
CAS No.: 200335-75-7
M. Wt: 577.5 g/mol
InChI Key: DWYWJUBBXKYAMY-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-aspartic acid tert-butyl ester pentafluorophenyl ester: is a derivative of aspartic acid, an amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl ester protecting group, and a pentafluorophenyl ester group.

Biochemical Analysis

Biochemical Properties

Fmoc-D-Asp(OtBu)-OPfp plays a significant role in biochemical reactions. It is used in the synthesis of peptides, where it interacts with various enzymes and proteins. The nature of these interactions is complex and depends on the specific context of the peptide synthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the formation of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The specific mechanisms of action depend on the context of the peptide synthesis and the other molecules involved .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid tert-butyl ester pentafluorophenyl ester typically involves several steps:

    Protection of the Amino Group: The amino group of D-aspartic acid is protected using the Fmoc group. This is achieved by reacting D-aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyl ester group. This is done by reacting the Fmoc-protected D-aspartic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

    Activation of the Carboxyl Group: The carboxyl group is activated by converting it into a pentafluorophenyl ester. This is achieved by reacting the Fmoc-D-aspartic acid tert-butyl ester with pentafluorophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods: Industrial production of Fmoc-D-aspartic acid tert-butyl ester pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester group can be removed using an acid such as trifluoroacetic acid.

    Coupling Reactions: The pentafluorophenyl ester group facilitates the coupling of the compound with other amino acids or peptides, forming peptide bonds.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl ester removal.

    Coupling: N,N’-dicyclohexylcarbodiimide and pentafluorophenol for activation and coupling.

Major Products:

    Deprotected Amino Acid: Removal of protecting groups yields D-aspartic acid.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with D-aspartic acid residues.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Solid-Phase Peptide Synthesis: Facilitates the stepwise assembly of peptides on a solid support.

Biology:

    Protein Engineering: Used in the design and synthesis of proteins with specific functions.

    Enzyme Studies: Helps in studying enzyme-substrate interactions by incorporating D-aspartic acid residues into peptides.

Medicine:

    Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

    Vaccine Development: Plays a role in the synthesis of peptide-based vaccines.

Industry:

    Biotechnology: Used in the production of synthetic peptides for research and industrial applications.

    Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.

Comparison with Similar Compounds

    Fmoc-L-aspartic acid tert-butyl ester pentafluorophenyl ester: Similar structure but with L-aspartic acid instead of D-aspartic acid.

    Fmoc-D-glutamic acid tert-butyl ester pentafluorophenyl ester: Similar structure but with glutamic acid instead of aspartic acid.

    Fmoc-D-aspartic acid benzyl ester pentafluorophenyl ester: Similar structure but with a benzyl ester group instead of a tert-butyl ester group.

Uniqueness:

    Stereochemistry: The use of D-aspartic acid provides unique stereochemical properties compared to L-aspartic acid derivatives.

    Protecting Groups: The combination of Fmoc, tert-butyl ester, and pentafluorophenyl ester groups offers specific protection and activation features, making it highly suitable for peptide synthesis.

Properties

IUPAC Name

4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYWJUBBXKYAMY-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544413
Record name 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200335-75-7
Record name 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-d-asp(otbu)-opfp
Reactant of Route 2
Reactant of Route 2
Fmoc-d-asp(otbu)-opfp
Reactant of Route 3
Reactant of Route 3
Fmoc-d-asp(otbu)-opfp
Reactant of Route 4
Reactant of Route 4
Fmoc-d-asp(otbu)-opfp
Reactant of Route 5
Reactant of Route 5
Fmoc-d-asp(otbu)-opfp
Reactant of Route 6
Reactant of Route 6
Fmoc-d-asp(otbu)-opfp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.